Protonation Reactivity Pathway Divergence: Pt(PBut2Ph)2 vs. Pt(PPh3)3 with Ammonium Salts
When treated with ammonium salts (NH4X, X = PF6 or ClO4), Pt(PBut2Ph)2 and its tri‑tert‑butylphosphine analogue Pt(PtBu3)2 both afford the cationic ammine hydride trans‑[PtH(NH3)(PR3)2]X [1]. In contrast, Pt(PPh3)3 reacts with NH4PF6 to yield [PtH(PPh3)3]PF6—a structurally distinct product that retains three phosphine ligands [1]. This divergence demonstrates that the PBut2Ph ligand framework stabilises a two‑coordinate Pt(0) resting state that undergoes protonation without additional phosphine uptake, whereas the PPh3 analogue requires a three‑coordinate precursor. The identical protonation outcome for R = (t‑Bu)2Ph and R = (t‑Bu)3 indicates that the phenyl substituent does not compromise the basicity or the steric protection needed for this transformation [1].
| Evidence Dimension | Protonation product identity with NH4X |
|---|---|
| Target Compound Data | trans‑[PtH(NH3)(PBut2Ph)2]X (X = PF6, ClO4) |
| Comparator Or Baseline | Pt(PPh3)3 → [PtH(PPh3)3]PF6; Pt(PtBu3)2 → trans‑[PtH(NH3)(PtBu3)2]X |
| Quantified Difference | Structural divergence: 2-coordinate precursor retains 2 phosphines vs. 3-coordinate PPh3 precursor retains 3 phosphines |
| Conditions | Reaction with NH4PF6 or NH4ClO4 in acetone or dichloromethane at room temperature |
Why This Matters
The defined two‑coordinate Pt(0) geometry ensures predictable protonation stoichiometry, which is critical for reproducible synthesis of platinum hydride intermediates in both academic and industrial settings.
- [1] Goel, R. G.; Srivastava, R. C. Protonation of tertiary phosphine platinum(0) complexes by ammonium ion. Characterization and some reactions of the resulting hydrides. J. Organomet. Chem. 1983, 244 (3), 303–310. DOI: 10.1016/S0022-328X(00)98622-4. View Source
